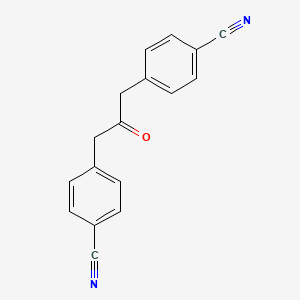
4,4'-(2-Oxopropane-1,3-diyl)dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile is an organic compound with the molecular formula C17H10N2O It is characterized by the presence of two benzonitrile groups attached to a central oxopropane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile exerts its effects depends on its specific application. In bioimaging, for example, the compound’s fluorescence properties are exploited. The molecular targets and pathways involved would vary based on the specific biological system being studied .
相似化合物的比较
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: Similar in structure but with different electronic properties.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid: Contains an oxadiazole ring instead of an oxopropane moiety.
Uniqueness
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile is unique due to its central oxopropane moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and bioimaging .
属性
CAS 编号 |
29903-10-4 |
|---|---|
分子式 |
C17H12N2O |
分子量 |
260.29 g/mol |
IUPAC 名称 |
4-[3-(4-cyanophenyl)-2-oxopropyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-15-5-1-13(2-6-15)9-17(20)10-14-3-7-16(12-19)8-4-14/h1-8H,9-10H2 |
InChI 键 |
DCQQHFAQUYATLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


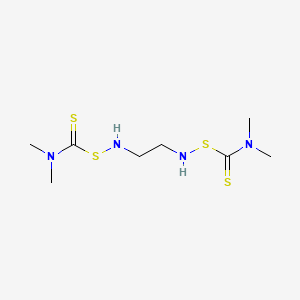
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
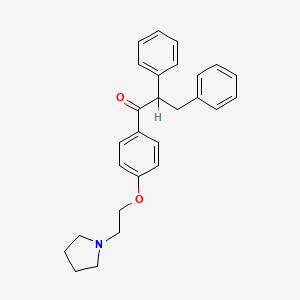

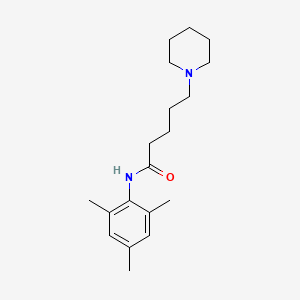
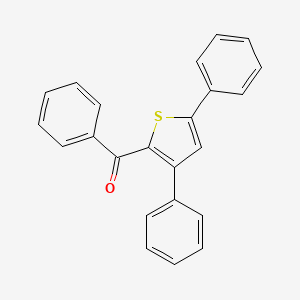
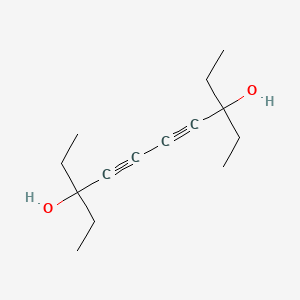
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
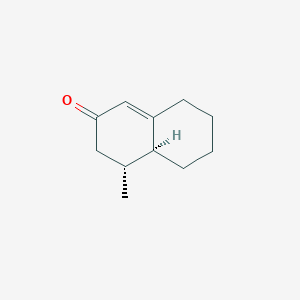

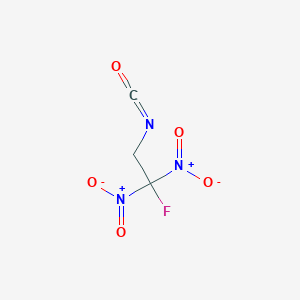
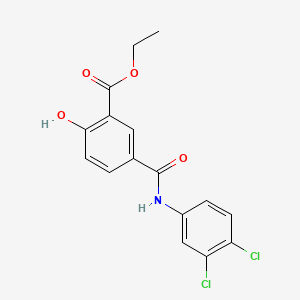
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)
